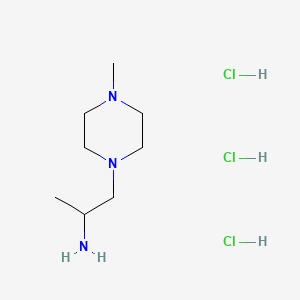
1-(4-Methylpiperazin-1-yl)propan-2-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperazin-1-yl)propan-2-amine trihydrochloride is a chemical compound with the molecular formula C9H21N3·3HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-amine trihydrochloride typically involves the reaction of 4-methylpiperazine with 2-bromo-1-propanamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpiperazin-1-yl)propan-2-amine trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)propan-2-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)propan-2-amine trihydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: This compound has a similar structure but differs in the position of the methyl group.
1-(3-Aminopropyl)-4-methylpiperazine: Another related compound with a different substitution pattern on the piperazine ring.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound has a similar piperazine core but with a different side chain.
Uniqueness
1-(4-Methylpiperazin-1-yl)propan-2-amine trihydrochloride is unique due to its specific substitution pattern and the presence of the trihydrochloride salt form
Properties
Molecular Formula |
C8H22Cl3N3 |
|---|---|
Molecular Weight |
266.6 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)propan-2-amine;trihydrochloride |
InChI |
InChI=1S/C8H19N3.3ClH/c1-8(9)7-11-5-3-10(2)4-6-11;;;/h8H,3-7,9H2,1-2H3;3*1H |
InChI Key |
BNNXGPPNTPYCPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)C)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


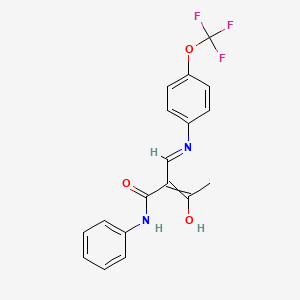
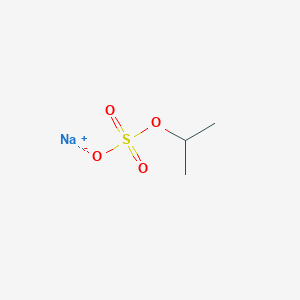
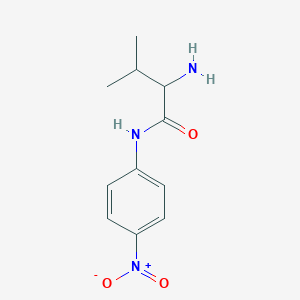
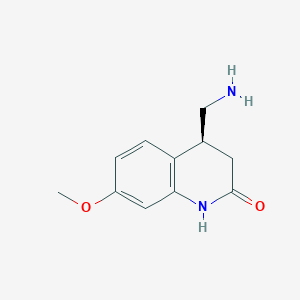
![N-(2,3-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506211.png)

![4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12506235.png)
![9-{[4-(3,4-Dihydroxy-5-{[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl}oxan-2-yl)-3-methylbut-2-enoyl]oxy}nonanoic acid](/img/structure/B12506241.png)
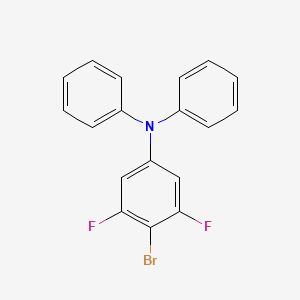
![ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12506250.png)
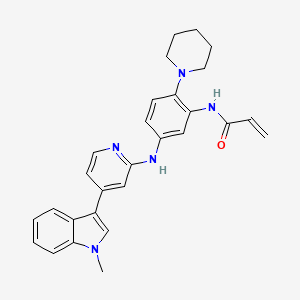

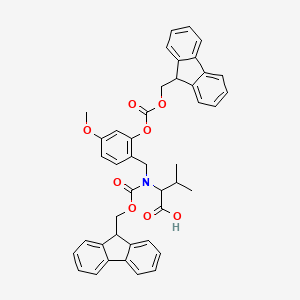
![2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12506265.png)
